molecular formula C11H13N3 B575391 1,2,3,4-Tetrahydrobenzo[4,5]imidazo[1,2-a]pyridin-6-amine CAS No. 191794-39-5

1,2,3,4-Tetrahydrobenzo[4,5]imidazo[1,2-a]pyridin-6-amine

Cat. No.: B575391
CAS No.: 191794-39-5
M. Wt: 187.246
InChI Key: CEYUOANFKJDRIH-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrahydrobenzo[4,5]imidazo[1,2-a]pyridin-6-amine is a heterocyclic compound that belongs to the class of benzimidazoles. It is characterized by a fused ring system consisting of a pyridine ring and a benzimidazole ring. This compound has garnered interest due to its potential biological and pharmacological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3,4-tetrahydropyrido[1,2-a]benzimidazol-6-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzimidazole with an aldehyde or ketone in the presence of a catalyst. The reaction is often carried out in an acidic medium, such as acetic acid, and requires heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and improved yields. Additionally, the use of more efficient catalysts and solvents can enhance the overall efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

1,2,3,4-Tetrahydrobenzo[4,5]imidazo[1,2-a]pyridin-6-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can introduce various functional groups, leading to derivatives with different biological activities .

Mechanism of Action

The mechanism of action of 1,2,3,4-tetrahydropyrido[1,2-a]benzimidazol-6-amine involves its interaction with bacterial cell membranes and enzymes. The compound can inhibit the synthesis of essential proteins and nucleic acids, leading to the disruption of bacterial growth and replication. Molecular targets include bacterial ribosomes and DNA gyrase, which are critical for bacterial survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2,3,4-Tetrahydrobenzo[4,5]imidazo[1,2-a]pyridin-6-amine is unique due to its fused ring system, which imparts distinct chemical and biological properties. The tetrahydro moiety enhances its stability and reactivity, making it a valuable compound for various applications .

Properties

CAS No.

191794-39-5

Molecular Formula

C11H13N3

Molecular Weight

187.246

IUPAC Name

1,2,3,4-tetrahydropyrido[1,2-a]benzimidazol-6-amine

InChI

InChI=1S/C11H13N3/c12-8-4-3-5-9-11(8)13-10-6-1-2-7-14(9)10/h3-5H,1-2,6-7,12H2

InChI Key

CEYUOANFKJDRIH-UHFFFAOYSA-N

SMILES

C1CCN2C(=NC3=C2C=CC=C3N)C1

Synonyms

Pyrido[1,2-a]benzimidazol-6-amine, 1,2,3,4-tetrahydro- (9CI)

Origin of Product

United States

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